molecular formula C15H26N2O5 B1506709 Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate CAS No. 459417-40-4

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B1506709
CAS No.: 459417-40-4
M. Wt: 314.38 g/mol
InChI Key: PWHYEWGIMWCYTP-UHFFFAOYSA-N
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Description

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is a useful research compound. Its molecular formula is C15H26N2O5 and its molecular weight is 314.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ditert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHYEWGIMWCYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718869
Record name Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459417-40-4
Record name Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation, synthesis validation, and spectroscopic characterization of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CAS: 459417-40-4). It is designed for medicinal chemists requiring rigorous verification of this homopiperazine scaffold, a critical intermediate in the synthesis of peptidomimetics and fragment-based drug discovery.

Executive Summary & Scaffold Significance

The 1,4-diazepane-6-one scaffold represents a privileged structure in medicinal chemistry, offering a constrained 7-membered ring that mimics peptide turns. The N,N'-di-Boc protected derivative serves as a versatile "hub" molecule. Its C2 symmetry (in time-averaged conformation) and the orthogonally reactive ketone at position C6 allow for reductive aminations, Grignard additions, or Wittig olefinations without affecting the nitrogen protecting groups.

Core Challenge: The primary analytical hurdle is the conformational flexibility of the diazepane ring combined with the restricted rotation of the tert-butyl carbamate (Boc) groups. This frequently results in complex, broadened NMR spectra at room temperature, often mistaken for impurities. This guide provides the definitive protocol for resolving these spectral ambiguities.

Synthetic Context & Purity Profile

To understand the impurity profile, one must recognize the genesis of the molecule. The most robust route typically involves the oxidation of the corresponding alcohol.

Synthesis Workflow (DOT Visualization)

The following flow illustrates the critical path to the target molecule and potential side-products.

SynthesisWorkflow Start 1,3-Diamino-2-propanol Step1 Cyclization / Protection (Boc2O, Base) Start->Step1 Ring Formation Intermediate Di-tert-butyl 6-hydroxy- 1,4-diazepane-1,4-dicarboxylate Step1->Intermediate Isolation Oxidation Swern or Dess-Martin Oxidation Intermediate->Oxidation Alcohol to Ketone Target Target: 6-Oxo-1,4-diazepane (C15H26N2O5) Oxidation->Target Major Product Impurity Impurity: Over-oxidation or Ring Opening Oxidation->Impurity Side Reaction

Figure 1: Synthetic pathway highlighting the precursor alcohol. Monitoring the disappearance of the C6-methine proton (alcohol) is critical during elucidation.

Structural Elucidation Protocols

The validation of the structure relies on confirming the regiochemistry (6-oxo vs. 5-oxo) and the integrity of the Boc groups.

Mass Spectrometry (HRMS)
  • Method: ESI+ (Electrospray Ionization).

  • Expected Ion:

    
     or 
    
    
    
    .
  • Data:

    • Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      
      
    • Exact Mass: 314.18

    • Observed

      
      .
      
    • Note: Fragmentation often shows loss of isobutene (-56 Da) characteristic of Boc groups.

Infrared Spectroscopy (FT-IR)

Distinguishing the ketone from the carbamate carbonyls is essential.

  • 1690–1705 cm⁻¹: Strong band corresponding to the urethane (Boc) carbonyls .

  • 1715–1725 cm⁻¹: Distinct band for the C6 ketone . The 7-membered ring strain slightly shifts this compared to acyclic ketones, but it remains distinct from the amide/urethane region.

Nuclear Magnetic Resonance (NMR) Strategy

The Rotamer Problem: At 25°C, the N-Boc bonds rotate slowly on the NMR timescale. This breaks the effective C2 symmetry, causing the methylene protons at C2/C3 and C5/C7 to appear as broad multiplets or split signals.

The Solution: Variable Temperature (VT) NMR. Acquire the spectrum at 323 K (50°C) or 343 K (70°C) in DMSO-


. This induces rapid rotamer exchange, coalescing the signals into sharp, interpretable peaks consistent with the molecule's symmetry.
1H NMR Data (Predicted at Coalescence Temperature, ~343 K)
PositionTypeCountShift (ppm)MultiplicityAssignment Logic
Boc Methyl18H1.40 – 1.45SingletEquivalent tert-butyl groups.
C2, C3 CH₂4H3.45 – 3.60MultipletEthylene bridge protons. Chemically equivalent due to symmetry.
C5, C7 CH₂4H4.05 – 4.20Singlet (or broad s)Isolated methylenes flanking the ketone. Deshielded by adjacent N and C=O.
13C NMR Data (Decoupled)
  • 28.5 ppm: Boc methyl carbons.

  • 48.0 – 50.0 ppm: C2 and C3 carbons (ethylene bridge).

  • 56.0 – 58.0 ppm: C5 and C7 carbons (alpha to ketone).

  • 80.0 ppm: Quaternary carbon of tert-butyl.

  • 154.0 – 155.0 ppm: Carbamate (Boc) carbonyls.

  • 205.0 – 208.0 ppm: C6 Ketone . (Key diagnostic peak).

Advanced Verification: Proving Regiochemistry

To rigorously prove the ketone is at position 6 (symmetric) and not position 5 (asymmetric), use 2D NMR.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Experiment: 1H-13C HMBC.

  • Logic:

    • If 6-oxo (Symmetric): The protons at C5 and C7 (singlet at ~4.1 ppm) will show a strong 2-bond correlation (

      
      ) to the ketone carbonyl (~206 ppm). The protons at C2/C3 will not show a correlation to the ketone.
      
    • If 5-oxo (Asymmetric): You would see distinct signals for C2, C3, C6, and C7. The correlations would be uneven.

Regiochemistry Logic Diagram

Regiochemistry Question Is the Ketone at C6 or C5? SymmetryCheck Check 13C NMR Signal Count (Excluding Boc) Question->SymmetryCheck Result6 3 Carbon Signals: (C=O, C-alpha, C-beta) Symmetric SymmetryCheck->Result6 Observed Result5 5+ Carbon Signals: Asymmetric SymmetryCheck->Result5 Not Observed Conclusion Conclusion: 6-Oxo Isomer confirmed Result6->Conclusion

Figure 2: Logic flow for distinguishing the 6-oxo isomer from regioisomers using Carbon-13 signal counting.

Experimental Protocol: Sample Preparation

To ensure reproducibility and avoid "false negative" purity results due to aggregation or rotamers:

  • Solvent: Use DMSO-

    
     (99.9% D) rather than CDCl₃. DMSO helps break up potential aggregates and has a higher boiling point for VT-NMR.
    
  • Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL solvent.

  • Temperature: Set probe temperature to 343 K (70°C). Allow 5 minutes for equilibration before shimming.

  • Acquisition:

    • Run standard proton (16 scans).

    • Run 13C (512 scans) to visualize the quaternary ketone peak, which has long relaxation times.

References

  • Lead Sciences. (n.d.). Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate Product Sheet. Retrieved from [Link]

  • European Patent Office. (2014). EP2818463A1 - Production method of 1,4-diazepane derivatives. Google Patents.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21962087, tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate (Related Scaffold Comparison). Retrieved from [Link]

  • Coleman, P. J., et al. (2010).[1] Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2311-2315.[1] Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, identified by its CAS number 459417-40-4 , is a key heterocyclic building block in medicinal chemistry.[1] Its seven-membered diazepane core, functionalized with a ketone and protected by two tert-butoxycarbonyl (Boc) groups, offers a unique combination of structural rigidity and synthetic versatility. The Boc protecting groups are crucial; they render the amine functionalities temporarily inert, allowing for selective modifications at other positions of the molecule. This strategic protection is fundamental in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular construction.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, most notably the benzodiazepine class of drugs.[1][2][3] These compounds are renowned for their wide range of effects on the central nervous system, including anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[2][3] Consequently, Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate serves as a valuable intermediate for the synthesis of novel therapeutic agents targeting a spectrum of neurological and psychiatric disorders. This guide provides an in-depth overview of its properties, synthesis, and applications for researchers and professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The properties of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate are summarized in the table below.

PropertyValueSource
CAS Number 459417-40-4[1]
Molecular Formula C₁₅H₂₆N₂O₅[1]
Molecular Weight 314.38 g/mol [1]
Appearance White to off-white solidCommercially available data
Purity ≥95%[1]
Storage Conditions Sealed in a dry environment at 2-8°C[1]
Predicted XlogP 1.6[4]
Monoisotopic Mass 314.18417 Da[4]

Note: Experimental data for melting point, boiling point, and specific solubility are not widely available in published literature. The hydrophobic nature of the two tert-butyl groups suggests good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

Synthesis Protocol: A Pathway to the Diazepane Core

Experimental Protocol

Step 1: Synthesis of the Unprotected 1,4-Diazepan-6-one

This step often involves the cyclization of a suitable diamine with a derivative of a dicarboxylic acid or a related cyclization strategy. For the purpose of this guide, we will assume the availability of 1,4-diazepan-6-one as a starting material, which can be synthesized through various established routes.

Step 2: Di-Boc Protection of 1,4-Diazepan-6-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-diazepan-6-one (1 equivalent) in a suitable solvent such as a mixture of water and a miscible organic solvent like dioxane or tetrahydrofuran.

  • Addition of Base: Add a suitable base, such as sodium bicarbonate or triethylamine (2.2 equivalents), to the solution to act as a proton scavenger.

  • Addition of Boc Anhydride: Cool the reaction mixture to 0°C in an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) portion-wise over 30 minutes. The use of a slight excess of the Boc anhydride ensures complete protection of both nitrogen atoms.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[5]

  • Workup and Extraction: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.[5] Wash the organic layer sequentially with a mild acidic solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate as a solid.

Synthesis Workflow Diagram

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product start_diamine 1,4-Diazepan-6-one reaction Di-Boc Protection start_diamine->reaction start_boc Di-tert-butyl dicarbonate (Boc₂O) start_boc->reaction conditions Solvent (e.g., Dioxane/Water) Base (e.g., NaHCO₃) 0°C to Room Temperature conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate purification->product

Caption: Synthetic workflow for the di-Boc protection of 1,4-diazepan-6-one.

Applications in Research and Drug Discovery

The primary utility of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The presence of the ketone functionality and the protected amines allows for a variety of chemical transformations.

  • Scaffold for Biologically Active Molecules: The 1,4-diazepane ring is a core component of many psychoactive drugs. By using this building block, medicinal chemists can synthesize libraries of novel benzodiazepine analogs and other diazepine-containing compounds. These new molecules can then be screened for a range of biological activities, including but not limited to, anxiolytic, anticonvulsant, and antipsychotic effects.

  • Derivatization and Functionalization: The ketone group at the 6-position can be a handle for further chemical modifications. For example, it can undergo reduction to an alcohol, reductive amination to introduce new amine-containing side chains, or participate in Wittig-type reactions to form carbon-carbon double bonds. These transformations allow for the systematic exploration of the structure-activity relationship (SAR) of new compounds.

  • Asymmetric Synthesis: The prochiral nature of the ketone allows for stereoselective reductions to introduce chirality, leading to the synthesis of enantiomerically pure compounds. This is of paramount importance in modern drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Logical Flow of Application in Drug Discovery

drug_discovery_flow cluster_modification Chemical Modification cluster_synthesis Synthesis of Analogs cluster_testing Biological Evaluation start_mol Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate ketone_rxn Ketone Derivatization (e.g., Reduction, Reductive Amination) start_mol->ketone_rxn deprotection Boc Deprotection ketone_rxn->deprotection side_chain Side Chain Introduction deprotection->side_chain library Library of Diazepine Analogs side_chain->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of the title compound in a typical drug discovery workflow.

Safety and Handling

While specific safety data for Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. Based on the safety information for structurally related compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

For related unprotected or mono-protected diazepane derivatives, hazards such as skin and eye irritation, and potential respiratory irritation have been noted.[6][7][8]

Conclusion

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is a strategically designed chemical intermediate of significant value to the fields of organic synthesis and medicinal chemistry. Its pre-protected diazepane framework provides a robust platform for the development of novel compounds, particularly those targeting the central nervous system. The synthetic accessibility and the potential for diverse chemical modifications ensure its continued relevance in the quest for new and improved therapeutics.

References

  • Google Patents. (n.d.). Production method of 1,4-diazepane derivatives (EP2818463A1).
  • Journal of Chemical Research, Synopses. (n.d.). Preparation of tert-Butyl 6-Aminopenicillanate and its 6-Oxo and 6-Diazo Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diazepam - Some Pharmaceutical Drugs. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Retrieved from [Link]

  • IntechOpen. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • Lead Sciences. (n.d.). Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 1,4-Diazepane Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient medicinal chemistry. These are molecular frameworks that are capable of binding to multiple biological targets, offering a robust starting point for the development of novel therapeutic agents. The 1,4-diazepane ring system is one such scaffold, recognized for its conformational flexibility and its presence in a wide array of biologically active compounds.[1] Derivatives of this seven-membered heterocycle have demonstrated significant potential, exhibiting activities as antitumor, antimalarial, and anticonvulsant agents.[2] Furthermore, the diazepane core is a key structural feature in molecules targeting critical signaling pathways, including Rho-kinase inhibitors for glaucoma and farnesyltransferase inhibitors for cancer.[3]

However, the synthetic accessibility of functionalized diazepanes has historically been a challenge, often limiting their broader exploration.[4] This guide focuses on a highly versatile and strategically designed building block that overcomes many of these hurdles: Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CAS No: 459417-40-4).[5] We will explore its unique structural attributes and provide detailed protocols for its application in the synthesis of compound libraries for drug discovery programs.

The Molecule: A Triad of Functionality

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is not merely a cyclic diamine; it is an intelligently designed intermediate engineered for synthetic utility. Its power lies in the combination of three key features:

  • The 1,4-Diazepane Core: The foundational privileged scaffold, providing the ideal three-dimensional geometry for interaction with various protein targets.

  • Dual Boc Protecting Groups: The two nitrogen atoms are protected by tert-butyloxycarbonyl (Boc) groups. This is a critical design choice. The Boc group is stable to a wide range of reaction conditions (e.g., nucleophilic attack, mild reductions) but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid). This stability allows chemists to perform chemistry on other parts of the molecule without interfering with the nitrogens, and their eventual removal unmasks reactive sites for further elaboration.

  • The 6-Oxo Functional Handle: The ketone at the 6-position is the molecule's primary point of diversification. It serves as a versatile electrophilic site, readily participating in a host of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the introduction of a vast array of substituents, directly influencing the steric and electronic properties of the final compounds.

The interplay of these three features enables a logical and controlled synthetic strategy, moving from a common core to a diverse library of drug-like molecules.

G A Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (Starting Scaffold) B Ketone Functionalization (e.g., Reductive Amination) A->B R-NH2, [H] C Diverse 6-Substituted Diazepanes (Intermediate Library) B->C D Selective Boc Deprotection (N1 and/or N4) C->D TFA or HCl F Final Biologically Active Molecules (e.g., Kinase Inhibitors, CNS Agents) C->F Direct use or late-stage functionalization E Orthogonal Functionalization at Nitrogen(s) D->E Acylation, Alkylation, etc. E->F

Synthetic utility of the 6-oxo-1,4-diazepane scaffold.

Application Note 1: Library Synthesis via Reductive Amination

Rationale and Field-Proven Insights: Reductive amination is one of the most robust and widely used methods for the synthesis of amines in medicinal chemistry. Its power lies in its ability to reliably form C-N bonds from a ketone and a primary or secondary amine. For the 6-oxo-diazepane scaffold, this reaction is the gateway to immense structural diversity. By reacting the core scaffold with a library of commercially available amines, researchers can rapidly generate hundreds or thousands of unique 6-amino-diazepane derivatives.

The choice of reducing agent is critical for ensuring the success and cleanliness of the reaction. While stronger reducing agents like sodium borohydride (NaBH₄) can work, they can also prematurely reduce the ketone before the intermediate imine/iminium ion is formed, leading to alcohol byproducts. We recommend sodium triacetoxyborohydride (NaBH(OAc)₃) as the reagent of choice. Its milder nature and tolerance for slightly acidic conditions favor the formation of the iminium ion prior to reduction, leading to higher yields of the desired amine product. The reaction is typically performed as a one-pot procedure, simplifying the workflow and making it amenable to parallel synthesis formats.

G start Start step1 Step 1: Reagent Combination Dissolve 6-oxo-diazepane (1 eq.) and Amine (1.2 eq.) in DCE start->step1 step2 Step 2: Imine Formation Stir for 30-60 min at RT step1->step2 step3 Step 3: Reduction Add NaBH(OAc)3 (1.5 eq.) portion-wise step2->step3 step4 Step 4: Reaction Monitoring Stir 4-16h at RT Monitor by LC-MS/TLC step3->step4 step5 Step 5: Workup Quench with aq. NaHCO3 Extract with DCM step4->step5 step6 Step 6: Purification Silica Gel Chromatography step5->step6 end End (Pure Product) step6->end

Workflow for reductive amination of the 6-oxo moiety.

Protocol: General Procedure for Reductive Amination

Materials:

  • Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (1.0 eq)

  • Selected primary or secondary amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Optional: Acetic acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and argon/nitrogen atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (e.g., 314 mg, 1.0 mmol).

  • Reagent Addition: Dissolve the starting material in anhydrous DCE (10 mL). Add the selected amine (e.g., benzylamine, 128 mg, 1.2 mmol). If the amine salt is used (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes. For less reactive amines or ketones, adding a catalytic amount of acetic acid can facilitate the formation of the intermediate iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) to the stirring solution in portions over 5-10 minutes. The addition may cause slight effervescence.

  • Reaction Progress: Allow the reaction to stir at room temperature for 4 to 16 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-substituted amino-diazepane product.

Data Presentation: Representative Results
EntryAmine Input (R-NH₂)Expected Product StructureTypical Yield (%)Purity (LC-MS)
1Aniline6-(Phenylamino)-diazepane75-85%>95%
2Cyclopropylamine6-(Cyclopropylamino)-diazepane80-90%>95%
3Morpholine6-(Morpholino)-diazepane85-95%>98%
42-Aminopyridine6-(Pyridin-2-ylamino)-diazepane65-75%>95%

Application Note 2: Scaffold Elaboration and Deprotection

Rationale and Field-Proven Insights: The products from the initial diversification (e.g., the 6-amino-diazepanes) are often intermediates themselves, poised for further complexity-building reactions. A common next step in many medicinal chemistry campaigns, particularly for kinase inhibitors, is amide bond formation. The secondary amine installed at the 6-position can be acylated with various carboxylic acids or acid chlorides to build out the final molecule.

Following this, the Boc groups on the diazepane nitrogens can be removed to reveal secondary amines. These can be left as basic centers to improve solubility and engage in ionic interactions with a protein target, or they can be functionalized further. This sequential functionalization—first at the C6-ketone, then at the N1/N4 positions—is a powerful strategy for systematically exploring the structure-activity relationship (SAR) around the diazepane core.

Protocol: Boc-Deprotection of a 6-Substituted Diazepane

Materials:

  • Boc-protected 6-substituted-1,4-diazepane (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or MTBE

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected diazepane (e.g., 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 equivalents, e.g., 0.4-0.8 mL) to the stirring solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction by LC-MS, looking for the loss of both Boc groups (a mass change of -200 Da).

  • Workup (Method A - for basic products): Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting residue is the TFA salt of the diamine. To obtain the free base, dissolve the residue in DCM, wash carefully with saturated aqueous NaHCO₃, then brine, dry over Na₂SO₄, and concentrate.

  • Workup (Method B - Precipitation): After the reaction is complete, concentrate the mixture. Add cold diethyl ether to the residue to precipitate the product as its di-TFA salt. Collect the solid by filtration. This salt can often be used directly in subsequent reactions.

References

  • Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(9), 1754–1759. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved January 28, 2026, from [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Synthesis of novel diazepino-quinoline derivatives as potent GSK-3β inhibitors with potential anticancer activity. Tropical Journal of Pharmaceutical Research, 21(10), 2139-2145. Available at: [Link]

  • IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (n.d.). Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1][6]benzodiazepines. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Repurposing of the RIPK1-Selective Benzo[1][6]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. ACS Medicinal Chemistry Letters. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules, 26(9), 2796. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved January 28, 2026, from [Link]

  • ChemRxiv. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Retrieved January 28, 2026, from [Link]

  • ChemRxiv. (n.d.). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved January 28, 2026, from [Link]

  • ACS Publications. (n.d.). Diazepines. 5. Synthesis and biological action of 6-phenyl-4H-pyrrolo[1,2-a][1][6]benzodiazepines. Journal of Medicinal Chemistry. Retrieved January 28, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tert-butyl 1,4-diazepane-1-carboxylate. PubChem. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. Retrieved January 28, 2026, from [Link]

  • SlideShare. (n.d.). Benzodiazepines; Diazepam. Retrieved January 28, 2026, from [Link]

  • Lead Sciences. (n.d.). Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate. Retrieved January 28, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience. Retrieved January 28, 2026, from [Link]

Sources

Synthesis of diazepam analogues from Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Topic: A Modular Synthetic Route to Diazepam Analogues from Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Foreword

The 1,4-benzodiazepine scaffold is a cornerstone of medicinal chemistry, renowned for its wide spectrum of therapeutic applications, particularly targeting the central nervous system.[1][2] Diazepam, a classic example, remains a benchmark for anxiolytic, anticonvulsant, and sedative agents. The development of novel analogues is a continuous pursuit in drug discovery to refine pharmacological profiles, enhance target specificity, and reduce side effects. This document outlines a flexible and robust synthetic strategy for creating a library of diazepam analogues, beginning with the versatile, commercially available building block, Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate. Our approach leverages fundamental organic transformations to systematically build the final benzodiazepine core, offering multiple points for diversification.

Strategic Overview & Retrosynthetic Analysis

The core challenge in synthesizing a diazepam analogue from the specified starting material is the construction of the fused aromatic ring and the installation of the critical C5-aryl group. Our forward synthesis is designed as a four-stage process, providing a logical and modular workflow.

The key transformations are:

  • Arylation: Introduction of the C5-aryl moiety via a Grignard reaction with the C6-ketone. This step is the primary point of diversification for the "5-phenyl" component of the final analogue.

  • Dehydration & Rearrangement: Formation of the endocyclic enamine, a critical precursor for the subsequent cyclization, by eliminating the tertiary alcohol formed in the previous step.

  • Boc Deprotection: Removal of the N-tert-butyloxycarbonyl protecting groups to liberate the secondary amines, priming the scaffold for the final annulation.

  • Condensation & Annulation: The final ring-closing step to form the fused benzene ring, creating the 1,4-benzodiazepine core.

The overall synthetic pathway is visualized below.

G cluster_0 Stage 1: Arylation cluster_1 Stage 2: Dehydration cluster_2 Stage 3: Deprotection cluster_3 Stage 4: Annulation A Di-tert-butyl 6-oxo-1,4- diazepane-1,4-dicarboxylate B Tertiary Alcohol Intermediate A->B  ArMgBr, THF, 0 °C to RT C Boc-Protected Enamine B->C  p-TsOH, Toluene, Reflux B->C D Diamine Enamine Intermediate C->D  TFA, DCM or  4M HCl in Dioxane C->D E Diazepam Analogue Core D->E  2-Fluorobenzaldehyde,  Base, Heat D->E

Caption: High-level workflow for the synthesis of diazepam analogues.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.

Protocol 1: Arylation of the Diazepanone Core

Causality: The Grignard reaction is a classic, reliable C-C bond-forming reaction. Its utility here lies in its broad tolerance for various substituted aryl magnesium halides, allowing for the direct installation of diverse aromatic and heteroaromatic groups that will ultimately become the C5-substituent of the diazepam analogue.

Materials:

  • Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

  • Arylmagnesium bromide solution (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add the arylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude tertiary alcohol product is typically purified by flash column chromatography on silica gel.

Expected Data & Yields:

Aryl Group (Ar)Molecular Weight of ProductTypical Yield
Phenyl390.51 g/mol 85-95%
4-Fluorophenyl408.50 g/mol 80-90%
2-Chlorophenyl424.95 g/mol 75-85%
Protocol 2: Acid-Catalyzed Dehydration

Causality: The formation of the endocyclic double bond is crucial for the final annulation step. An acid-catalyzed dehydration provides the most direct route to this enamine structure from the tertiary alcohol. We use a catalytic amount of p-toluenesulfonic acid (p-TsOH) with a Dean-Stark apparatus to drive the equilibrium towards the product by removing water.

Materials:

  • Tertiary alcohol intermediate from Protocol 2.1

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate & Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine the tertiary alcohol (1.0 eq) and toluene (approx. 0.15 M) in a round-bottom flask fitted with a Dean-Stark trap and reflux condenser.

  • Add a catalytic amount of p-TsOH·H₂O (0.1 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

  • Monitoring: The reaction can be monitored by TLC, observing the formation of a new, typically less polar, spot corresponding to the enamine product.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.

  • Extract the aqueous layer with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by silica gel chromatography.

Protocol 3: N-Boc Deprotection

Causality: The Boc protecting group is strategically employed for its stability in the preceding steps and its clean, quantitative removal under acidic conditions.[3] This unmasks the nucleophilic nitrogen atoms required for the final ring formation. We present two common and effective methods.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Isolation A Dissolve Boc-Enamine in Anhydrous DCM B Cool to 0 °C A->B C Add TFA (5-10 eq) dropwise B->C D Warm to RT, Stir 1-3h C->D E Monitor by LC-MS or TLC D->E F Concentrate in vacuo E->F Upon Completion G Azeotrope with Toluene to remove excess TFA F->G H Proceed to next step (as TFA salt) G->H

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected enamine (1.0 eq) in anhydrous DCM (0.1-0.5 M).[3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.[3]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: The reaction progress can be followed by LC-MS. The product will have a mass corresponding to the loss of both Boc groups (M - 200.24).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, add toluene and re-concentrate. Repeat this process twice.

  • The resulting diamine TFA salt is typically a viscous oil or solid and is used directly in the next step without further purification.

Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane

Causality: A commercially available solution of 4M HCl in dioxane is an excellent alternative to TFA. It avoids the need to handle neat corrosive acid and the workup is often simpler, yielding a solid hydrochloride salt.[4]

Procedure:

  • Dissolve the Boc-protected enamine (1.0 eq) in a minimal amount of methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the mixture for 2-4 hours. A precipitate of the hydrochloride salt will often form.

  • Monitoring: Track by LC-MS or TLC.

  • Upon completion, the product can be isolated by filtration if a solid has crashed out. Alternatively, the solvent can be removed in vacuo.

  • The resulting diamine dihydrochloride salt is dried under high vacuum and used directly.

Protocol 4: Condensation and Annulation

Causality: This final step constructs the benzodiazepine core. The strategy involves a condensation of the enamine-diamine intermediate with an ortho-substituted benzaldehyde, followed by an intramolecular nucleophilic aromatic substitution (SₙAr). Using a 2-fluorobenzaldehyde is advantageous as fluoride is an excellent leaving group in SₙAr reactions. This approach is a variation of established methods for forming fused heterocyclic systems.[5]

Materials:

  • Diamine salt from Protocol 2.3

  • 2-Fluorobenzaldehyde (or other suitably substituted aldehyde)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a solution of the diamine salt (1.0 eq) in DMF, add a base such as TEA (2.5 eq for the dihydrochloride salt, or 1.5 eq for the TFA salt) to neutralize the salt and liberate the free base.

  • Add the 2-fluorobenzaldehyde derivative (1.1 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 6-12 hours.

  • Monitoring: The formation of the final product can be monitored by LC-MS, looking for the expected mass of the cyclized product.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove the high-boiling point solvent (DMF).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The final diazepam analogue is purified by flash column chromatography on silica gel or by preparative HPLC to yield the final product.

References

  • García-García, P., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][6]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. Available at: [Link]

  • Kaoua, R., et al. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health (NIH). Available at: [Link]

  • MDPI. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. Available at: [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.
  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Available at: [Link]

  • IntechOpen. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Available at: [Link]

  • PubMed Central. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][6]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Available at: [Link]

  • ResearchGate. (n.d.). Porphyrazines with annulated diazepine rings. 6. Synthesis and properties of the alkyl substituted derivative. Available at: [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • VTechWorks. (2005). Design and Synthesis of Novel Benzodiazepines. Available at: [Link]

  • PubMed Central. (n.d.). Classics in Chemical Neuroscience: Diazepam (Valium). Available at: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Functionalization of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of the Diazepanone Scaffold

The 1,4-diazepan-6-one scaffold is a privileged seven-membered heterocyclic motif frequently encountered in medicinal chemistry and drug development. Its inherent conformational flexibility and the presence of multiple points for diversification make it an attractive template for the design of novel therapeutics. Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, with its strategically placed Boc protecting groups, offers a stable yet versatile starting material for the synthesis of complex molecules. Palladium-catalyzed cross-coupling and C-H functionalization reactions have emerged as powerful tools for the precise and efficient modification of such scaffolds, enabling the introduction of a wide array of chemical functionalities.[1][2] This guide provides an in-depth exploration of palladium-catalyzed functionalization strategies for this key intermediate, offering both mechanistic insights and practical, field-tested protocols for researchers in synthetic and medicinal chemistry.

The strategic application of palladium catalysis allows for the formation of new carbon-carbon and carbon-nitrogen bonds at positions that are often challenging to access through traditional synthetic methods.[1][3] This guide will focus on two primary modes of functionalization: α-functionalization of the carbonyl group and direct C-H functionalization at other positions on the diazepanone ring, should the directing-group capacity of the scaffold allow.

Mechanistic Pillars of Palladium-Catalyzed Functionalization

A foundational understanding of the underlying catalytic cycles is paramount for successful reaction design and troubleshooting. The functionalization of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate via palladium catalysis will primarily proceed through established mechanistic pathways, including those for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and C-H activation/functionalization.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the union of an organoboron species with an organic halide or triflate.[4][5][6][7] For the α-functionalization of our target molecule, a pre-functionalized diazepanone (e.g., α-bromo) would be required. The generally accepted catalytic cycle is depicted below:

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation RPdIIB R-Pd(II)Ln-R' Transmetal->RPdIIB RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product RX R-X (α-halo diazepanone) RX->OxAdd R_B R'B(OR)2 (Boronic Acid/Ester) R_B->Transmetal Base Base Base->Transmetal Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)Ln-X OxAdd->PdII AmineCoord Amine Coordination/ Deprotonation AmidoComplex Ar-Pd(II)Ln-NR'R'' AmineCoord->AmidoComplex RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArX Ar-X (α-halo diazepanone) ArX->OxAdd Amine HNR'R'' (Amine) Amine->AmineCoord Base Base Base->AmineCoord

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

The mechanism initiates with the oxidative addition of the α-halo diazepanone to Pd(0). Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. Reductive elimination then yields the desired C-N coupled product and regenerates the Pd(0) catalyst.

Direct C-H Functionalization

Direct C-H functionalization offers a more atom-economical approach by avoiding the pre-halogenation of the substrate. [3][8]In the context of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, the amide carbonyl or the Boc-protected nitrogens could potentially act as directing groups, guiding the palladium catalyst to a specific C-H bond. [9]

CH_Activation_Cycle cluster_reactants Reactants Pd_catalyst Pd(II)X2 Coordination Coordination Substrate_Complex Substrate-Pd(II) Complex Coordination->Substrate_Complex CH_Activation C-H Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Functionalization Functionalization (e.g., with Ar-I) PdIV_intermediate Pd(IV) Intermediate Functionalization->PdIV_intermediate Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd_catalyst Product Functionalized Product Reductive_Elimination->Product Substrate Diazepanone Substrate Substrate->Coordination Coupling_Partner Coupling Partner Coupling_Partner->Functionalization

Figure 3: A plausible catalytic cycle for directing group-assisted C-H functionalization.

This pathway typically involves coordination of the palladium catalyst to a directing group on the substrate, followed by C-H activation to form a palladacycle. This intermediate then reacts with a coupling partner, often involving an oxidative step to a Pd(IV) species, followed by reductive elimination to furnish the product and regenerate the active palladium catalyst. [3]

Protocols for Palladium-Catalyzed Functionalization

The following protocols are designed as robust starting points for the functionalization of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and coupling partners.

Protocol 1: α-Arylation via Suzuki-Miyaura Coupling

This protocol outlines the arylation at the α-position to the carbonyl group, starting from the corresponding α-bromo diazepanone.

Step 1: Synthesis of α-Bromo-Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

A standard α-bromination protocol for ketones can be adapted. For instance, treatment of the starting diazepanone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or an acid catalyst can yield the desired α-bromo intermediate. Purification by column chromatography is typically required.

Step 2: Palladium-Catalyzed α-Arylation

Parameter Recommendation Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Readily available and effective Pd(0) or Pd(II) sources.
Ligand SPhos, XPhos, RuPhos (1.2-2 eq. to Pd)Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 eq.)Essential for the transmetalation step. The choice of base can significantly impact yield.
Boronic Acid/Ester Arylboronic acid or pinacol ester (1.1-1.5 eq.)The organoboron coupling partner. Pinacol esters can offer enhanced stability.
Solvent Toluene, Dioxane, or THF/H₂O mixtureAprotic solvents are generally preferred. The addition of water can sometimes accelerate the reaction.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and phosphine ligands.

Experimental Procedure:

  • To an oven-dried reaction vessel, add the α-bromo diazepanone (1.0 eq.), arylboronic acid (1.2 eq.), and base (2.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium precatalyst and ligand.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: α-Amination via Buchwald-Hartwig Amination

This protocol describes the introduction of an amino group at the α-position, also starting from the α-bromo diazepanone.

Parameter Recommendation Rationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Common and effective palladium sources.
Ligand BINAP, Xantphos, BrettPhos (1.2-2 eq. to Pd)Ligand choice is crucial and often substrate-dependent. Biaryl phosphine ligands are frequently successful.
Base NaOt-Bu, LHMDS, K₂CO₃ (1.5-3 eq.)A strong, non-nucleophilic base is typically required to deprotonate the amine.
Amine Primary or secondary amine (1.1-1.5 eq.)The nucleophilic coupling partner.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are essential.
Temperature 80-110 °CTo facilitate the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)To protect the catalyst and ligand from degradation.

Experimental Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the α-bromo diazepanone and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat with stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Considerations for Direct C-H Functionalization

While protocols for direct C-H functionalization of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate are not yet established in the literature, we can extrapolate from related systems. The presence of the amide carbonyl and the two Boc-protected amines provides potential directing groups. A plausible approach would involve screening various palladium catalysts (e.g., Pd(OAc)₂) with different ligands and oxidants in the presence of a suitable coupling partner (e.g., an aryl iodide). The challenge will be to achieve regioselectivity, as there are multiple C-H bonds that could potentially be activated.

Conclusion and Future Outlook

Palladium catalysis offers a powerful and versatile platform for the functionalization of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, a key building block in medicinal chemistry. The protocols provided for Suzuki-Miyaura and Buchwald-Hartwig couplings serve as a robust starting point for the synthesis of a diverse library of α-substituted diazepanones. The exploration of direct C-H functionalization represents an exciting frontier that could further streamline the synthesis of complex diazepanone derivatives. As the demand for novel chemical entities in drug discovery continues to grow, the development of efficient and selective catalytic methods for the modification of scaffolds like the 1,4-diazepan-6-one will undoubtedly play a crucial role.

References

  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link]

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-Catalyzed Arylation and Alkylation of C(sp2) and C(sp3) Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Sercel, Z. P., Sun, A. W., & Stoltz, B. M. (2019). Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. Organic Letters, 21(22), 9158–9161. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate. This molecule, featuring a diazepane core with two tert-butyloxycarbonyl (Boc) protecting groups, is a valuable building block in medicinal chemistry and drug development. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Impurities often stem from the synthetic route. Common contaminants include unreacted starting materials, partially protected intermediates (mono-Boc species), and byproducts from side reactions. Residual solvents from the reaction or initial workup can also be present.

Q2: What is the best general-purpose purification method for this compound?

A2: Flash column chromatography over silica gel is the most widely applicable and effective method for purifying Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate. It allows for the separation of the desired product from both more polar and less polar impurities.

Q3: Is this compound stable? Are there any specific handling precautions?

A3: The Boc protecting groups are sensitive to strong acids and can be cleaved under acidic conditions.[1][2][3][4] It is also advisable to avoid excessive heat, as thermal decomposition of Boc-protected amines can occur.[4] Therefore, it is recommended to use neutral or slightly basic conditions during workup and purification, and to concentrate solutions at moderate temperatures (e.g., < 40°C) under reduced pressure.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be an effective technique if the crude material is of relatively high purity. A common solvent system for similar compounds is a mixture of ethyl acetate and a non-polar solvent like heptane or hexane.[5] However, if the crude product is an oil or contains multiple impurities, column chromatography is the preferred method.

Q5: How can I monitor the progress of the purification?

A5: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification.[6] A typical mobile phase for TLC analysis would be a mixture of ethyl acetate and hexane. The product spot can be visualized using a potassium permanganate stain, as the compound may not be strongly UV-active.

Troubleshooting Guides

Scenario 1: Difficulty with Column Chromatography

Problem: "My compound is not separating well on the silica gel column. The fractions are all mixed."

Root Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent is crucial for good separation.

    • Solution: Before running the column, optimize the solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound. A good starting point is a gradient of ethyl acetate in hexane.

Solvent System (EtOAc/Hexane) Expected Rf Indication
10% EtOAc / 90% Hexane< 0.1Too non-polar. Increase the proportion of ethyl acetate.
30% EtOAc / 70% Hexane0.25 - 0.4Good starting point for column chromatography.
50% EtOAc / 50% Hexane> 0.6Too polar. Decrease the proportion of ethyl acetate.
  • Column Overloading: Applying too much crude material to the column will result in poor separation.

    • Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of the crude material.

  • Improper Column Packing: Air bubbles or channels in the silica gel will lead to streaking and inefficient separation.

    • Solution: Pack the column carefully as a slurry of silica gel in the initial, least polar eluent. Ensure the silica bed is compact and level before loading the sample.

Scenario 2: Challenges with Recrystallization

Problem: "I've tried to recrystallize my product, but it either oils out or doesn't crystallize at all."

Root Causes & Solutions:

  • Solvent Choice is Key: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solution: Experiment with different solvent systems on a small scale. Good candidates include ethyl acetate/hexane, diethyl ether/petroleum ether, or dichloromethane/hexane.[7]

  • Presence of Impurities: Significant amounts of impurities can inhibit crystal formation.

    • Solution: If the product oils out, it may be necessary to first purify the material by column chromatography to remove the impurities that are preventing crystallization.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.

Scenario 3: Product Purity and Stability Issues

Problem: "My final product looks pure by TLC, but the NMR spectrum shows unexpected signals. Or, the product degrades over time."

Root Causes & Solutions:

  • Residual Acid: Trace amounts of acid from the reaction or workup can cause slow deprotection of the Boc groups.

    • Solution: During the aqueous workup, include a wash with a mild base such as a saturated sodium bicarbonate solution to neutralize any residual acid.

  • Solvent Impurities: Residual solvents can be mistaken for product impurities in analytical data.

    • Solution: Ensure the purified product is thoroughly dried under high vacuum to remove all volatile solvents.

  • Inherent Instability: Although generally stable, Boc-protected compounds can be sensitive to prolonged storage, especially if not completely pure.

    • Solution: Store the purified compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Experimental Protocols & Workflows

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane or ethyl acetate and spot it on a silica gel TLC plate. Develop the plate in a chamber with a pre-determined solvent system (e.g., 30% ethyl acetate in hexane). Visualize the spots using a potassium permanganate stain.

  • Column Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into a glass column and allow the silica to settle into a compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and concentrate the mixture to a dry powder. Carefully add this dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with the non-polar solvent system, gradually increasing the polarity by adding more ethyl acetate. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.

  • Drying: Dry the resulting solid or oil under high vacuum to obtain the purified Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate.

Purity Assessment

The purity of the final product should be confirmed by a combination of analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of the final product.[9]

Visualizations

Decision Workflow for Purification Strategy

Purification_Decision_Tree start Crude Product (Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate) check_purity Assess Crude Purity (TLC, ¹H NMR) start->check_purity high_purity High Purity (>90%, single major spot) check_purity->high_purity High low_purity Low Purity (multiple spots, oily) check_purity->low_purity Low recrystallize Attempt Recrystallization high_purity->recrystallize column Perform Flash Column Chromatography low_purity->column success_recryst Successful? (Crystalline Solid) recrystallize->success_recryst pure_product Pure Product (Verify with NMR, MS, HPLC) column->pure_product success_recryst->column No (Oiled Out) success_recryst->pure_product Yes

Caption: Decision tree for selecting the appropriate purification method.

General Workflow for Flash Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. Optimize Eluent with TLC pack 2. Pack Column (Slurry Method) tlc->pack load 3. Load Sample (Dry Loading) pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate & Dry Under Vacuum combine->concentrate

Sources

Identifying and minimizing side products in 1,4-diazepan-6-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-diazepan-6-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this important heterocyclic scaffold. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,4-diazepan-6-one?

There are two primary and versatile approaches for the synthesis of the 1,4-diazepan-6-one core structure:

  • Route A: Michael Addition and Subsequent Lactamization. This is a convergent approach where ethylenediamine is reacted with an acrylic acid derivative (e.g., ethyl acrylate) in a Michael addition, followed by an intramolecular cyclization (lactamization) of the resulting amino acid derivative.

  • Route B: Cyclization of a Linear Precursor. This method involves the synthesis of a linear N-(2-aminoethyl)-β-alanine derivative, which is then cyclized to form the desired 1,4-diazepan-6-one.

Q2: What are the typical side products I should be aware of?

The nature of the side products is highly dependent on the chosen synthetic route. However, some common classes of impurities include:

  • Oligomeric and Polymeric Byproducts: These are particularly prevalent in Route A, where intermolecular reactions can compete with the desired intramolecular cyclization.

  • Products of Incomplete Reaction: Unreacted starting materials or intermediates can contaminate the final product.

  • Side Products from Michael Addition: In Route A, double Michael addition of ethylenediamine to the acrylate can occur.

  • Isomeric Impurities: Depending on the starting materials and reaction conditions, constitutional isomers or stereoisomers (if chiral centers are present) may form.

Troubleshooting Guide

This section provides a detailed breakdown of potential problems, their root causes, and recommended solutions for the synthesis of 1,4-diazepan-6-one.

Issue 1: Low Yield of 1,4-Diazepan-6-one and Formation of Polymeric Material

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • The isolated product is a sticky solid or an intractable oil.

  • NMR analysis of the crude product shows broad, unresolved peaks characteristic of polymers.

Root Cause Analysis:

The formation of oligomers and polymers is a classic example of the competition between intramolecular and intermolecular reactions. In the synthesis of 1,4-diazepan-6-one, the linear precursor, N-(2-aminoethyl)-β-alanine or its ester, can react with another molecule of the same precursor (intermolecularly) to form a dimer, which can then react further to form trimers and higher oligomers. The desired intramolecular cyclization to form the seven-membered ring is often kinetically and thermodynamically less favorable than intermolecular polymerization, especially at high concentrations.

DOT Diagram: Intramolecular vs. Intermolecular Reactions

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A Linear Precursor (N-(2-aminoethyl)-β-alanine derivative) B 1,4-Diazepan-6-one (Monomer) A->B Intramolecular Cyclization (Lactamization) C Linear Precursor D Dimer C->D Intermolecular Reaction E Trimer D->E Intermolecular Reaction F Polymer E->F ...

Caption: Competition between desired intramolecular cyclization and undesired intermolecular polymerization.

Troubleshooting and Minimization Strategies:

StrategyPrincipleExperimental Protocol
High Dilution Favors intramolecular reactions by reducing the probability of intermolecular collisions.1. Dissolve the linear precursor in a large volume of a suitable high-boiling solvent (e.g., toluene, xylene). 2. Add the solution dropwise over an extended period (e.g., 8-24 hours) to the refluxing solvent. A syringe pump is highly recommended for precise control.
Use of a Template Certain metal ions can coordinate to the linear precursor, pre-organizing it for intramolecular cyclization.1. Add a catalytic amount of a Lewis acid (e.g., Ti(OiPr)₄, Sc(OTf)₃) to the reaction mixture. 2. Perform the reaction under anhydrous conditions to prevent hydrolysis of the catalyst.
Thermal Cyclization under Vacuum At elevated temperatures and reduced pressure, the volatile product can be distilled off as it forms, shifting the equilibrium towards the desired monomer.1. Place the linear precursor in a distillation apparatus. 2. Heat the flask under vacuum. 3. Collect the distilled 1,4-diazepan-6-one.
Issue 2: Presence of a Higher Molecular Weight Impurity Identified as a Double Michael Adduct

Symptoms:

  • Mass spectrometry of the crude product shows a peak corresponding to the desired product plus the mass of an acrylate molecule.

  • ¹H NMR shows signals consistent with an additional β-amino ester moiety.

Root Cause Analysis:

In the synthesis of 1,4-diazepan-6-one via the Michael addition of ethylenediamine to an acrylate (Route A), both primary amino groups of ethylenediamine are nucleophilic and can react with the acrylate. The desired reaction is a mono-addition to form N-(2-aminoethyl)-β-alanine ester. However, a common side reaction is the double Michael addition, where a second molecule of the acrylate reacts with the remaining primary amine of the mono-adduct, or with the starting ethylenediamine to form a bis-adduct. This bis-adduct cannot cyclize to form the desired product.

DOT Diagram: Mono- vs. Di-addition in Michael Reaction

G A Ethylenediamine C Mono-adduct (Desired Intermediate) A->C 1st Michael Addition B Ethyl Acrylate B->C D Di-adduct (Side Product) B->D C->D 2nd Michael Addition

Caption: Competing mono- and di-addition pathways in the Michael reaction.

Troubleshooting and Minimization Strategies:

StrategyPrincipleExperimental Protocol
Control of Stoichiometry Using a large excess of ethylenediamine favors the mono-addition by increasing the probability of an acrylate molecule reacting with a fresh ethylenediamine molecule rather than the mono-adduct.1. Use a significant excess of ethylenediamine (e.g., 5-10 equivalents) relative to the acrylate. 2. Add the acrylate slowly to a solution of ethylenediamine at a controlled temperature (e.g., 0-10 °C) to manage the exothermicity of the reaction.
Protection-Deprotection Strategy One of the amino groups of ethylenediamine can be protected, forcing the Michael addition to occur only at the unprotected amine. The protecting group is then removed before the cyclization step.1. Protect one of the amino groups of ethylenediamine with a suitable protecting group (e.g., Boc, Cbz). 2. Perform the Michael addition with the mono-protected ethylenediamine. 3. Deprotect the second amino group under appropriate conditions. 4. Proceed with the cyclization step.
Issue 3: Incomplete Cyclization and Presence of the Linear Precursor

Symptoms:

  • The crude product contains a significant amount of the starting linear amino acid or its ester.

  • The reaction appears to stall before reaching completion.

Root Cause Analysis:

Incomplete cyclization can be due to several factors:

  • Insufficient Reaction Time or Temperature: The lactamization of N-(2-aminoethyl)-β-alanine is an equilibrium process and may require prolonged heating to drive it to completion.

  • Deactivation of the Amine: Protonation of the primary amine of the linear precursor under acidic conditions will render it non-nucleophilic and prevent cyclization.

  • Steric Hindrance: Bulky substituents on the linear precursor can disfavor the formation of the seven-membered ring.

Troubleshooting and Minimization Strategies:

StrategyPrincipleExperimental Protocol
Optimize Reaction Conditions Ensure sufficient energy and time are provided for the reaction to reach equilibrium.1. Increase the reaction temperature, if the starting materials and product are thermally stable. 2. Extend the reaction time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
Use of a Catalyst A catalyst can accelerate the rate of lactamization.1. For the cyclization of an amino ester, a base catalyst (e.g., NaOEt, K₂CO₃) can be used to promote the intramolecular transamidation. 2. For the cyclization of an amino acid, a coupling agent (e.g., DCC, EDC) can be employed, although this adds complexity and potential for side reactions.
Azeotropic Removal of Water If starting from the amino acid, the removal of water formed during the lactamization will drive the equilibrium towards the product.1. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to azeotropically remove water as it is formed.

Analytical Characterization of Side Products

A combination of analytical techniques is crucial for the identification and quantification of side products.

TechniqueApplication
Thin Layer Chromatography (TLC) Rapid qualitative monitoring of reaction progress and identification of major components.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of components based on their polarity and mass-to-charge ratio. Essential for identifying oligomers and adducts.
Gas Chromatography-Mass Spectrometry (GC-MS) Suitable for the analysis of volatile components, including the desired product and some smaller side products.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the identification of unknown impurities. ¹H and ¹³C NMR are standard, while 2D techniques (e.g., COSY, HSQC) can be used for more complex structures.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of the purity of the final product and determination of the relative amounts of different impurities.

Concluding Remarks

The synthesis of 1,4-diazepan-6-one, while conceptually straightforward, presents several challenges related to the control of competing side reactions. A thorough understanding of the reaction mechanisms and the principles of intramolecular versus intermolecular reactions is key to developing a robust and high-yielding synthetic process. By carefully controlling reaction parameters such as concentration, stoichiometry, temperature, and reaction time, and by employing appropriate analytical techniques to monitor the reaction, researchers can successfully minimize the formation of side products and obtain 1,4-diazepan-6-one in high purity.

References

  • Michael Addition Reactions: For a general overview of the Michael addition of amines to acrylates and potential side reactions, please refer to

    • Title: Microwave-assisted Michael additions of amines to methyl acryl
    • Source: N
    • URL: [Link][1]

  • Lactam Synthesis: For a review on the synthesis of lactams, including cyclization of amino acids, see

    • Title: Lactam
    • Source: Wikipedia
    • URL: [Link][2]

  • Synthesis of Homopiperazine Derivatives: For an example of the synthesis of a related homopiperazine structure, which is a synonym for 1,4-diazepan, see

    • Title: Preparation method of homopiperazine and deriv
    • Source: Google P
    • URL: [3]

  • Side Reactions in Peptide Synthesis: For a general discussion of side reactions that can be analogous to those in 1,4-diazepan-6-one synthesis, refer to

    • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis
    • Source: AAPPTEC
    • URL: [Link][4]

Sources

Technical Support Center: Optimization of Catalyst Loading for Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this crucial reaction. The formation of the seven-membered diazepanone ring, particularly with bulky N-Boc protecting groups, is often achieved through a palladium-catalyzed intramolecular C-N bond formation, a variant of the Buchwald-Hartwig amination.[1][2] Achieving high yield and purity is critically dependent on fine-tuning the catalytic system. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic system for synthesizing a seven-membered lactam like Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate?

A1: The most prevalent and effective method is a palladium-catalyzed intramolecular Buchwald-Hartwig amination.[3][4] This reaction typically involves a palladium(0) active species, which is generated in situ from a palladium(II) precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), and a specialized phosphine ligand. This catalytic system is highly effective for forming C(sp²)–N bonds, which is the key step in the cyclization to form the diazepanone ring.[2][5]

Q2: Why is the choice of phosphine ligand so critical, and what are the best starting points?

A2: The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, influences its reactivity, and dictates the catalyst's substrate scope and efficiency. For challenging transformations like the formation of a seven-membered ring with sterically demanding Boc groups, bulky and electron-rich biaryl phosphine ligands are the gold standard.[6]

  • Causality: These ligands promote the formation of a monoligated, highly reactive L₁Pd(0) complex, which is the active species in the catalytic cycle.[6] This active species readily undergoes oxidative addition with the aryl or vinyl halide of the linear precursor. The ligand's bulk also facilitates the final reductive elimination step, which releases the product and regenerates the Pd(0) catalyst.

  • Recommended Starting Ligands: Good starting points for screening include XPhos , RuPhos , and BrettPhos . These have demonstrated broad utility and high activity in a range of C-N coupling reactions.[7]

Q3: How does the base affect the reaction, and how do I choose the right one?

A3: The base plays a crucial role in the catalytic cycle; it is required to deprotonate the amine, allowing it to coordinate to the palladium center and participate in the reductive elimination step.[8] The choice of base can dramatically impact reaction rate and yield.

  • Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective strong base for these reactions.

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[9] Their lower basicity can prevent side reactions, though they may require higher reaction temperatures. The solubility of the base in the reaction solvent is also a key factor.[8]

Q4: My catalyst appears to be air-sensitive. What are the best practices for handling it?

A4: Both the Pd(0) active species and many phosphine ligands are sensitive to oxygen. Proper handling under an inert atmosphere is essential to prevent catalyst deactivation.

  • Inert Atmosphere: All reactions should be set up in a glovebox or using Schlenk line techniques under a nitrogen or argon atmosphere.[10]

  • Solvent Degassing: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (N₂ or Ar) for 30-60 minutes or by several freeze-pump-thaw cycles.

  • Precatalysts: Using air-stable Pd(II) precatalysts (like Pd(OAc)₂) combined with the phosphine ligand is often more practical than handling highly air-sensitive Pd(0) sources directly. The active Pd(0) species is then generated in the reaction mixture.

Troubleshooting Guide: Catalyst Loading & Reaction Optimization

This section addresses specific experimental failures. The solutions provided are based on mechanistic principles of palladium-catalyzed C-N coupling.

Problem/Observation Potential Cause Detailed Solution & Scientific Rationale
1. Low or No Product Yield; Starting Material Unchanged A. Inactive Catalyst: The Pd(0) active species is not forming or is decomposing.Solution: Ensure rigorous inert atmosphere conditions. Use freshly opened, high-purity palladium precatalysts and ligands. Consider using a pre-formed Pd(0) catalyst-ligand complex if available. Rationale: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, rendering them inactive.[11]
B. Suboptimal Catalyst Loading: The catalyst concentration is too low to achieve a reasonable reaction rate.Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%, then 5 mol%). Rationale: While lower catalyst loading is desirable for cost and sustainability, some transformations, especially sterically hindered cyclizations, require a higher catalyst concentration to overcome activation energy barriers and achieve a practical reaction rate.[12]
C. Incorrect Base/Solvent Combination: The chosen base may not be strong enough or sufficiently soluble in the solvent to deprotonate the amine precursor effectively.Solution: If using a weak base like K₃PO₄, consider switching to a stronger base like NaOtBu or LiHMDS. Alternatively, if using a carbonate base, switch to a more polar solvent like dioxane or THF to improve its solubility.[8][11] Rationale: The deprotonation of the amine is a key equilibrium step. A stronger base or better solubility shifts this equilibrium, increasing the concentration of the active aminopalladium intermediate.
2. Incomplete Conversion; Reaction Stalls A. Catalyst Deactivation: The catalyst is initially active but degrades over the course of the reaction.Solution: Add a fresh portion of the catalyst and ligand midway through the reaction. Alternatively, switch to a more robust ligand system, such as a biaryl phosphine ligand with bulky substituents, which can protect the palladium center from aggregation.[13] Rationale: Catalyst deactivation can occur via the formation of inactive palladium nanoparticles (Pd black).[11][13] More robust ligands can prevent this aggregation and extend the catalyst's lifetime.
B. Product Inhibition: The product molecule may coordinate to the palladium center more strongly than the starting material, slowing down or halting the catalytic cycle.Solution: Try running the reaction at a higher dilution to disfavor product binding. A ligand screen may also identify a ligand that promotes faster product release from the catalyst. Rationale: Product inhibition is a common issue where the catalyst is "trapped" by the product. Changing reaction kinetics (concentration) or the steric/electronic environment (ligand) can mitigate this effect.
3. Formation of Significant Side Products A. β-Hydride Elimination: If the linear precursor has appropriately positioned C-H bonds, β-hydride elimination can compete with the desired cyclization, leading to olefinic side products.Solution: Use a ligand that promotes a faster rate of reductive elimination compared to β-hydride elimination. Bulky biaryl phosphine ligands are often effective in this regard. Rationale: The choice of ligand directly influences the relative rates of the competing pathways in the catalytic cycle. A bulky ligand can sterically favor the C-N bond-forming reductive elimination.[6]
B. Intermolecular Coupling: At high concentrations, two molecules of the linear precursor may react with each other to form dimers instead of the desired intramolecular cyclization.Solution: Perform the reaction under high dilution conditions (e.g., 0.01 - 0.05 M). This can be achieved by slowly adding the substrate solution to the reaction vessel containing the catalyst and base over several hours using a syringe pump. Rationale: Intramolecular reactions are kinetically favored at low concentrations, whereas intermolecular reactions are favored at high concentrations. High dilution minimizes the probability of two substrate molecules encountering the same catalyst complex.

Experimental Protocols & Data Visualization

Workflow for Catalyst Loading Optimization

The following diagram illustrates a systematic approach to optimizing the catalyst system for the synthesis of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Confirmation & Scale-up A Select 3-4 Ligands (e.g., XPhos, RuPhos, BrettPhos) C Run 6-8 small-scale reactions (Fixed Pd source, temp, conc.) A->C B Select 2 Bases (e.g., NaOtBu, K3PO4) B->C D Analyze yield by LC-MS / 1H NMR C->D E Select Best Ligand/Base Combo from Phase 1 D->E Proceed with best condition F Vary Catalyst Loading (e.g., 0.5%, 1%, 2.5%, 5%) E->F G Vary Temperature (e.g., 80°C, 100°C, 110°C) E->G H Identify Optimal Loading & Temp F->H G->H I Run reaction at optimal conditions on a larger scale H->I Validate J Confirm Yield & Purity I->J

Caption: A three-phase workflow for systematic catalyst optimization.

Troubleshooting Decision Tree

G Start Reaction Failure (Low Yield / Stalled) Check_Inert Was the reaction run under strict inert conditions? Start->Check_Inert Check_Inert->Start No, re-run Check_Reagents Are reagents (solvent, base) pure and dry? Check_Inert->Check_Reagents Yes Check_Reagents->Start No, purify/dry Check_Side_Products Side products observed? Check_Reagents->Check_Side_Products Yes Screen_Ligands Screen alternative ligands (e.g., RuPhos, BrettPhos) Increase_Loading Increase catalyst loading (e.g., to 2.5-5 mol%) Screen_Ligands->Increase_Loading Change_Base Switch to a stronger or more soluble base (e.g., NaOtBu) Increase_Loading->Change_Base High_Dilution Run reaction under high dilution conditions Check_Side_Products->Screen_Ligands No Dimer Dimerization observed? Check_Side_Products->Dimer Yes Dimer->Screen_Ligands No Dimer->High_Dilution Yes

Caption: A decision tree for troubleshooting common reaction failures.

Protocol: Catalyst System Screening

This protocol outlines a parallel screening experiment to identify the optimal palladium catalyst and base for the intramolecular cyclization.

1. Preparation (in a Glovebox):

  • Arrange an array of 8 oven-dried reaction vials with stir bars.

  • Prepare stock solutions of your linear precursor and an internal standard (e.g., dodecane) in degassed toluene.

  • Prepare separate stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃).

2. Reagent Dispensing:

  • To each vial, add the appropriate base (solid).

  • Add the phosphine ligand (solid) to each designated vial.

  • Add the palladium precatalyst stock solution to each vial.

  • Add the precursor/internal standard stock solution to each vial to initiate the reactions.

3. Reaction Setup (Example for 8 reactions):

VialPd Precatalyst (mol%)Ligand (mol%)Base (equiv)Solvent (M)
11.0 (Pd₂(dba)₃)2.0 (XPhos)NaOtBu (1.5)Toluene (0.1)
21.0 (Pd₂(dba)₃)2.0 (XPhos)K₃PO₄ (2.0)Toluene (0.1)
31.0 (Pd₂(dba)₃)2.0 (RuPhos)NaOtBu (1.5)Toluene (0.1)
41.0 (Pd₂(dba)₃)2.0 (RuPhos)K₃PO₄ (2.0)Toluene (0.1)
51.0 (Pd₂(dba)₃)2.0 (BrettPhos)NaOtBu (1.5)Toluene (0.1)
61.0 (Pd₂(dba)₃)2.0 (BrettPhos)K₃PO₄ (2.0)Toluene (0.1)
7Control (No Ligand) ---NaOtBu (1.5)Toluene (0.1)
8Control (No Pd) 2.0 (XPhos)NaOtBu (1.5)Toluene (0.1)

4. Reaction and Analysis:

  • Seal the vials and place them in a pre-heated aluminum block on a stirrer plate outside the glovebox.

  • Heat the reactions at a set temperature (e.g., 100 °C).

  • After a set time (e.g., 4, 8, and 24 hours), take an aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the conversion and yield relative to the internal standard.

References

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Catalytic Cycles in the Palladium-Catalyzed Amination of Aryl Chlorides: Rate-Limiting Reductive Elimination, Oxidative Addition, or Catalyst Decomposition. Journal of the American Chemical Society, 129(30), 9414–9425.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
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  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
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  • Wang, L., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(4), 897.
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  • Unchained Labs. Catalyst Screening. Retrieved from [Link]

  • Tong, H.-R., et al. (2019). Asymmetric Synthesis of β-Lactam via Palladium-Catalyzed Enantioselective Intramolecular C(sp3)–H Amidation.
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  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide.
  • Bermejo, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Vaddula, B. R., et al. (2013). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 78(15), 7439-7451.
  • Singh, R. P., et al. (2013). Intramolecular Nucleophilic Addition of N‐Boc Protected α‐Amino Carbanions to Arynes: Synthesis of 1‐Aryl‐2,3,4,5‐tetrahydro‐1H‐2‐benzazepines. Chemistry - An Asian Journal, 8(7), 1493-1497.
  • Williams, T. J., et al. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754-1759.
  • Wang, D.-H., et al. (2006). Palladium-Catalyzed Oxidation of Boc-Protected N-Methylamines with IOAc as the Oxidant: A Boc-Directed sp3 C-H Bond Activation. Organic Letters, 8(15), 3387-3390.
  • LibreTexts Chemistry. (2023). 2.
  • Singh, R. P., et al. (2013). Intramolecular cyclization of N‐Boc derivatives 13.
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  • Li, J., et al. (2022). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles.
  • Alker, A., et al. (2005). Synthesis of Enantiopure Di( Tert -Butyl) (2 S ,4 S )-4-Hydroxy-6-Oxo-1,2-Piperidinedicarboxylate. The Journal of Organic Chemistry, 70(1), 111-119.
  • Wikipedia. (n.d.).
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  • ChemTalk. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. [Video]. YouTube.
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  • Wu, J., et al. (2014). Palladium-catalyzed unactivated C(sp3)-H bond activation and intramolecular amination of carboxamides: a new approach to β-lactams. Organic Letters, 16(3), 876-879.
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  • University of Leeds. (n.d.).
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Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive purity assessment of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate.

Introduction

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, particularly those involving diazepane scaffolds.[1] The stringent purity requirements for pharmaceutical intermediates necessitate robust and reliable analytical methods to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can significantly impact the manufacturing process, stability, and toxicological profile of a drug product.[2]

This guide provides an in-depth, objective comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity assessment of this compound. We will explore the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most appropriate methodology for their specific analytical challenges.

Physicochemical Properties & Analytical Strategy

A successful analytical method development process begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Polarity: Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate possesses a molecular weight of approximately 314.4 g/mol . The presence of two bulky, non-polar tert-butoxycarbonyl (Boc) protecting groups, combined with a polar ketone and two carbamate functionalities, renders the molecule moderately polar.

  • Volatility: Due to its relatively high molecular weight and polar functional groups, the compound is considered non-volatile, meaning it does not readily evaporate at room temperature.[3][4]

  • Thermal Stability: The Boc protecting groups are known to be thermally labile.[5] At elevated temperatures, such as those typically used in a GC injection port, there is a significant risk of degradation, leading to the loss of the tert-butyl groups and inaccurate purity measurements.

Causality of Method Selection: These properties—low volatility and thermal lability—strongly indicate that HPLC is the more suitable primary technique for analyzing the integrity and purity of the intact molecule.[6][7] Direct analysis by GC-MS is challenging and likely to provide misleading results due to on-instrument degradation. However, GC-MS excels at analyzing volatile substances and can be an invaluable tool for identifying specific types of impurities, such as residual solvents.[6][8]

High-Performance Liquid Chromatography (HPLC): The Primary Technique for Purity and Related Substances

HPLC is the cornerstone of pharmaceutical analysis for non-volatile and thermally sensitive compounds.[8][9] For Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, a reversed-phase HPLC (RP-HPLC) method provides the necessary selectivity and sensitivity to separate the main compound from potential process-related impurities and degradation products.

The Rationale Behind the Protocol:

  • Reversed-Phase Chromatography: This mode is chosen because the analyte is moderately polar. A non-polar C18 stationary phase allows for effective retention and separation when used with a polar mobile phase.[10]

  • Gradient Elution: A gradient system, where the mobile phase composition changes over time (increasing organic solvent), is employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe, providing a comprehensive impurity profile.[11]

  • UV/DAD Detection: The ketone and carbamate groups contain chromophores that absorb UV light. A Diode Array Detector (DAD) is superior to a single-wavelength UV detector as it provides spectral data for each peak, which can be used to assess peak purity and aid in the preliminary identification of unknowns.[10]

Experimental Protocol: HPLC-UV/DAD

1. Sample Preparation:

  • Accurately weigh approximately 10.0 mg of the Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate sample.
  • Transfer the sample to a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This results in a sample concentration of ~1.0 mg/mL.
  • Vortex until fully dissolved.
  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard dimensions provide excellent resolving power for complex impurity profiles.[12]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the amine-containing structure by suppressing silanol interactions on the stationary phase.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Program Time (min)%B
0.040
20.095
25.095
25.140
30.040
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
Injection Volume 10 µLA typical injection volume to achieve good sensitivity without overloading the column.
Detector Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and assessing peak purity.
Detection Wavelength 210 nmThe carbamate and ketone functionalities exhibit strong absorbance at lower UV wavelengths.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): A Complementary Tool for Volatile Impurity Profiling

Direct analysis of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate by GC-MS is not recommended for purity assessment due to its non-volatile nature and the high risk of thermal degradation of the Boc groups.[14] However, GC-MS is the gold standard for the separation and identification of volatile and semi-volatile compounds, making it the ideal technique for detecting residual solvents from the synthesis process.[8]

The Rationale Behind the Protocol:

  • Headspace Sampling: Static headspace is the preferred injection technique for residual solvent analysis. It involves heating the sample in a sealed vial and injecting only the vapor phase (the solvents) into the GC system. This prevents the non-volatile sample matrix from contaminating the GC inlet and column.

  • Mass Spectrometry (MS) Detection: MS detection provides definitive identification of the eluted compounds by comparing their mass spectra to established libraries (e.g., NIST). This is crucial for confirming the identity of any detected residual solvents.[15]

Experimental Protocol: Headspace GC-MS for Residual Solvents

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample directly into a 20 mL headspace vial.
  • Add 5.0 mL of a suitable high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), which will not interfere with the analysis of common, more volatile solvents.
  • Add an internal standard if quantitative analysis is required.
  • Immediately seal the vial with a septum and cap.

2. GC-MS Conditions:

ParameterRecommended SettingJustification
GC System Gas Chromatograph with Headspace Autosampler and Mass Spectrometric DetectorAn integrated system is required for automated and reliable analysis.
Headspace Vial Temp 80 °C for 15 minGentle heating allows volatile solvents to partition into the headspace without degrading the main compound.
Column DB-624, 30 m x 0.25 mm, 1.4 µm, or equivalentA column specifically designed for the separation of residual solvents.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas standard for GC-MS applications.
Inlet Temperature 220 °CEnsures rapid vaporization of the injected headspace sample.
Oven Program Initial: 40 °C (hold 5 min) Ramp: 10 °C/min to 240 °C Hold: 5 minA standard temperature program to separate a wide range of common laboratory solvents based on their boiling points.
MS Transfer Line 250 °CPrevents condensation of analytes between the GC and the MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
MS Mode Electron Ionization (EI) at 70 eV, Full Scan (m/z 35-350)Standard EI energy provides reproducible fragmentation patterns for library matching.[15]

3. Data Analysis:

  • Identify peaks in the total ion chromatogram by searching their mass spectra against the NIST library.

  • Quantify identified solvents using an internal or external standard method, if required.

Visual and Tabular Comparison

Analytical Workflow Overview

G cluster_0 HPLC Workflow for Purity & Related Substances cluster_1 GC-MS Workflow for Residual Solvents hplc_prep Sample Prep (Dissolve in ACN/H2O) hplc_inj Liquid Injection hplc_prep->hplc_inj hplc_sep C18 Column Separation (Gradient Elution) hplc_inj->hplc_sep hplc_det UV/DAD Detection hplc_sep->hplc_det hplc_data Data Analysis (Area % Purity) hplc_det->hplc_data gc_prep Sample Prep (Dissolve in DMSO in Vial) gc_inj Headspace Injection gc_prep->gc_inj gc_sep DB-624 Column Separation (Temp Program) gc_inj->gc_sep gc_det Mass Spec Detection gc_sep->gc_det gc_data Data Analysis (Library ID) gc_det->gc_data

A side-by-side comparison of the analytical workflows for HPLC and GC-MS.
Performance Comparison
FeatureHPLC with UV/DAD DetectionHeadspace GC-MS
Primary Application Purity assay and detection of non-volatile/related substances.Identification and quantification of volatile residual solvents.
Analyte Suitability Ideal for non-volatile, thermally labile compounds.Only suitable for volatile and thermally stable compounds.
Sample Preparation Simple dissolution and filtration.Dissolution in a high-boiling solvent and vial sealing.
Information Provided Quantitative purity (Area %), retention time, UV spectrum.Definitive identification (mass spectrum), quantitative data.
Selectivity & Resolution High for structurally similar, non-volatile compounds.High for volatile compounds with different boiling points.
Robustness High; a standard technique in pharmaceutical quality control.High; a standard method for residual solvent analysis.
Key Limitation May not identify co-eluting impurities without MS detector.Cannot analyze the main compound or non-volatile impurities.
Method Selection Logic

G cluster_hplc Assay & Related Substances cluster_gc Volatile Impurities start Purity Assessment of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate q1 What is the Analytical Goal? start->q1 hplc_method Primary Method: HPLC-UV/DAD q1->hplc_method  Assay, Potency, and  Non-Volatile Impurities gc_method Complementary Method: GC-MS q1->gc_method  Residual Solvents   hplc_why Rationale: - Analyte is non-volatile - Analyte is thermally labile - Provides quantitative purity hplc_method->hplc_why gc_why Rationale: - Target impurities are volatile - Excellent separation of solvents - MS provides definitive ID gc_method->gc_why

A decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

For the comprehensive purity assessment of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, a dual-technique approach is scientifically justified and provides a complete picture of the sample's quality.

  • Primary Recommendation: Reversed-phase HPLC with UV/DAD detection is the indispensable primary method. It is the only reliable technique of the two for accurately determining the purity and impurity profile of the intact, non-volatile target compound. The protocol provided is robust, specific, and adheres to standard pharmaceutical analysis principles.

  • Complementary Recommendation: Headspace GC-MS is a highly valuable secondary method. While unsuitable for analyzing the main compound, it is the superior technique for identifying and quantifying volatile impurities, such as residual solvents, which are critical quality attributes.

By integrating the results from both HPLC and GC-MS, researchers and drug development professionals can achieve a thorough and trustworthy characterization of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, ensuring its suitability for downstream applications in pharmaceutical synthesis.

References

  • MDPI. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method.
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  • Pharma Tips. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
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  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • PubChem. (n.d.). tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate.
  • Benchchem. (n.d.). Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate.
  • Welch Materials. (2024). Analyzing Non-Volatile Compounds with GC-MS: A Guide.
  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • ResearchGate. (n.d.). Yields and purities on mono-Boc protection of diamines.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde.
  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • ResearchGate. (n.d.). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.
  • ALWSCI. (2025). Which Non-Volatile Compounds Can Be Analyzed By GC-MS?.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
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  • Journal of Analytical Toxicology. (1996). Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine.
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  • ResearchGate. (n.d.). Synthesis of Enantiopure Di( Tert -Butyl) (2 S ,4 S )-4-Hydroxy-6-Oxo-1,2-Piperidinedicarboxylate. A Useful Building Block for the Preparation of 4-Hydroxypipecolate Derivatives.
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A Senior Application Scientist's Guide: Boc vs. Cbz Protection in 1,4-Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Protecting Groups in 1,4-Diazepane Synthesis

The 1,4-diazepane scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is a direct result of its unique seven-membered ring structure, which provides a flexible yet constrained framework for interacting with biological targets. However, the synthesis of substituted 1,4-diazepanes is a nuanced endeavor, frequently complicated by the presence of two reactive secondary amine functionalities. Unchecked, these amines can lead to a cascade of undesired side reactions, including di-alkylation, polymerization, and lack of regioselectivity.

This guide provides a comparative analysis of two of the most ubiquitous amine-protecting groups in organic synthesis—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—specifically within the context of 1,4-diazepane synthesis. The choice between these two protective strategies is not arbitrary; it is a critical decision that profoundly impacts reaction efficiency, yield, and the compatibility of subsequent synthetic transformations. As Senior Application Scientists, our goal is to move beyond mere procedural recitation and delve into the causality behind these choices, empowering researchers to design more robust and efficient synthetic routes.

Chapter 1: The Boc Group - An Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is arguably one of the most common amine protecting groups, favored for its general stability and facile removal under specific acidic conditions.[1]

Mechanism and Introduction

The Boc group is typically introduced using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.

The primary challenge in 1,4-diazepane synthesis is achieving selective mono-protection, as the di-protected species is often an undesired byproduct. A common strategy involves the in situ formation of a hydrochloride salt at one of the amine centers, effectively rendering it less nucleophilic and directing the Boc group to the free amine.[2]

cluster_protection Boc Protection Workflow cluster_deprotection Boc Deprotection Workflow Diamine 1,4-Diazepane Precursor Boc2O (Boc)₂O, Base (e.g., TEA) Diamine->Boc2O Protection Protected Mono-Boc-Protected 1,4-Diazepane Boc2O->Protected Protected_Dep Mono-Boc-Protected 1,4-Diazepane Acid Strong Acid (TFA or HCl/Dioxane) Protected_Dep->Acid Deprotection Deprotected Free Amine (as salt) Acid->Deprotected

Caption: Boc protection and deprotection workflow.

Deprotection: The Acidic Cleavage

The defining characteristic of the Boc group is its lability under acidic conditions.[1][3] Reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are standard.[1][4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched, ultimately liberating the free amine as a salt after decarboxylation.

Expert Insight: The choice between TFA and HCl/dioxane is often a practical one. TFA is highly volatile, simplifying its removal post-reaction. However, the resulting TFA salt of the amine can sometimes be oily or difficult to handle.[1] HCl in dioxane provides the hydrochloride salt, which is often a crystalline, more easily handled solid. This protocol is known for its speed and efficiency, typically achieving complete deprotection at room temperature within 30 minutes.[4]

Chapter 2: The Cbz Group - Stability and Hydrogenolytic Removal

The benzyloxycarbonyl (Cbz or Z) group, a foundational tool in peptide chemistry, offers a different set of strategic advantages, primarily its robustness to a wider range of non-reducing chemical conditions.[3][5]

Mechanism and Introduction

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often following the Schotten-Baumann procedure.[5] The amine attacks the highly reactive acyl chloride, and the base neutralizes the liberated HCl.[5][6] Similar to Boc protection, achieving mono-protection of a diamine requires careful control of stoichiometry.[7]

cluster_protection Cbz Protection Workflow cluster_deprotection Cbz Deprotection Workflow Diamine 1,4-Diazepane Precursor CbzCl Cbz-Cl, Base Diamine->CbzCl Protection Protected Mono-Cbz-Protected 1,4-Diazepane CbzCl->Protected Protected_Dep Mono-Cbz-Protected 1,4-Diazepane Hydrogenolysis H₂, Pd/C Protected_Dep->Hydrogenolysis Deprotection Deprotected Free Amine + Toluene + CO₂ Hydrogenolysis->Deprotected

Caption: Cbz protection and deprotection workflow.

Deprotection: The Power of Hydrogenolysis

The classic and most significant method for Cbz deprotection is catalytic hydrogenolysis.[3] Using a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide. This method is exceptionally clean, as the byproducts are volatile or easily filtered out.

Expert Insight: While hydrogenolysis is very mild and clean, it is not without its operational considerations. The catalyst, Pd/C, can be pyrophoric and must be handled with care. Furthermore, this deprotection strategy is fundamentally incompatible with the presence of other reducible functional groups in the molecule, such as alkenes, alkynes, or some nitro groups. While alternative acidic deprotection methods exist for Cbz (e.g., HBr in acetic acid), they are harsh and diminish the key advantage of Cbz over Boc.[5][6]

Chapter 3: Head-to-Head Comparison: Strategic Selection

The decision to use Boc or Cbz hinges on the overall synthetic plan for the 1,4-diazepane derivative. The concept of "orthogonality"—the ability to remove one protecting group without affecting another—is paramount.[3][5]

Data-Driven Comparison

The following table summarizes the key comparative aspects based on typical experimental outcomes for diamine protection.

FeatureBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)Causality & Expert Commentary
Protecting Agent (Boc)₂OBenzyl Chloroformate (Cbz-Cl)(Boc)₂O is a stable solid, while Cbz-Cl is a corrosive liquid requiring more careful handling.
Protection Yields 45-87% (mono-protection)[2]Generally good to excellent[7][8]Yields are highly substrate and condition-dependent. Mono-protection often requires strategies like in-situ salt formation to prevent di-protection.
Stability Stable to base, nucleophiles, and hydrogenolysis.Stable to acidic (mild) and basic conditions.Cbz offers broader stability, making it suitable for subsequent reactions involving Grignard reagents or hydride reductions.
Primary Deprotection Strong Acid (TFA, HCl)[1][4]Catalytic Hydrogenolysis (H₂, Pd/C)[3]This is the most critical difference. The choice is dictated by the functional groups present in the rest of the molecule.
Deprotection Conditions 0°C to RT, 30 min - 4 hours[1][9]RT, atmospheric pressure H₂, 1-16 hoursHydrogenolysis can be slower but is exceptionally clean. Acidic deprotection is fast but can be harsh.
Key Incompatibilities Acid-sensitive functional groups (e.g., other acid-labile protecting groups like Trityl).Reducible functional groups (alkenes, alkynes, nitro groups, benzyl ethers).A molecule with a double bond intended for later modification is incompatible with Cbz deprotection via hydrogenolysis.
Orthogonality Orthogonal to Cbz, Fmoc.[3][5]Orthogonal to Boc, Fmoc.[3][5]This allows for differential protection of two amines within the same molecule, a powerful tool in complex synthesis.
Decision-Making Framework

To aid in the selection process, the following decision tree illustrates the logical pathway for choosing between Boc and Cbz protection in a synthetic route involving a 1,4-diazepane core.

Start Start: Choose a protecting group for 1,4-diazepane synthesis Q1 Are there reducible groups (e.g., C=C, C≡C, -NO₂) in the molecule? Start->Q1 Q2 Are there acid-sensitive groups (e.g., other Boc, Trt) or is a very mild final deprotection required? Q1->Q2 No Use_Boc Use Boc Group Q1->Use_Boc Yes Q2->Use_Boc No Use_Cbz Use Cbz Group Q2->Use_Cbz Yes Consider_Alternative Consider alternative Cbz deprotection (e.g., strong acid) or another protecting group Use_Cbz->Consider_Alternative If hydrogenation is not possible

Caption: Decision tree for selecting Boc vs. Cbz.

Chapter 4: Verifiable Experimental Protocols

The following protocols are representative procedures for the mono-protection and subsequent deprotection of a generic diamine precursor, adaptable for 1,4-diazepane synthesis.

Protocol 1: Selective Mono-Boc Protection of a Diamine
  • Rationale: This protocol utilizes an in situ acid addition to protonate one amine, directing protection to the other. This method avoids using a large excess of the often-valuable diamine.[2]

  • Procedure:

    • Dissolve the diamine (1.0 eq.) in anhydrous methanol (MeOH) at 0 °C.

    • Slowly add one equivalent of trimethylsilyl chloride (Me₃SiCl) dropwise. The Me₃SiCl reacts with MeOH to generate HCl in situ.

    • Allow the mixture to warm to room temperature and stir for 15-20 minutes.

    • Add a solution of (Boc)₂O (1.0 eq.) in MeOH.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water. Adjust the pH to >12 with aqueous NaOH.

    • Extract the product with dichloromethane (DCM) or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the mono-Boc protected product. Purification is typically achieved by column chromatography.

Protocol 2: Deprotection of a Boc-Protected 1,4-Diazepane
  • Rationale: This method uses a solution of HCl in dioxane, which is highly effective and often yields a solid hydrochloride salt that can be easily isolated.[4]

  • Procedure:

    • Dissolve the Boc-protected diazepane (1.0 eq.) in a minimal amount of anhydrous dioxane or methanol.

    • Add a 4 M solution of HCl in dioxane (5-10 eq.) at room temperature.

    • Stir for 30-60 minutes. Monitor the reaction for the disappearance of the starting material. Effervescence (isobutylene and CO₂) should be observed.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • The resulting solid is the hydrochloride salt of the deprotected amine. It can be triturated with diethyl ether to afford a clean, free-flowing powder and used directly in the next step or neutralized with a base to obtain the free amine.

Protocol 3: Selective Mono-Cbz Protection of a Diamine
  • Rationale: A standard Schotten-Baumann reaction. Careful, slow addition of the Cbz-Cl is critical to maximizing the yield of the mono-protected product.

  • Procedure:

    • Dissolve the diamine (1.0 eq.) in a biphasic system of DCM and aqueous sodium carbonate solution at 0 °C.

    • Slowly add benzyl chloroformate (Cbz-Cl) (0.9-1.0 eq.) dropwise over 30-60 minutes, ensuring the temperature remains low.

    • Allow the reaction to warm to room temperature and stir for 2-5 hours until completion is confirmed by TLC.

    • Separate the organic layer. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify by column chromatography to separate the desired mono-Cbz product from starting material and di-protected byproduct.

Protocol 4: Deprotection of a Cbz-Protected 1,4-Diazepane
  • Rationale: A standard, clean hydrogenolysis protocol. The choice of solvent is important; methanol or ethanol are common.

  • Procedure:

    • Dissolve the Cbz-protected diazepane (1.0 eq.) in methanol.

    • Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol % by weight).

    • Purge the reaction flask with an inert gas (N₂ or Argon), then introduce a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator).

    • Stir the suspension vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry completely before being properly quenched.

    • Rinse the Celite pad with methanol.

    • Concentrate the filtrate in vacuo to yield the pure, deprotected amine.

Conclusion

The selection of an amine protecting group is a foundational decision in the synthesis of 1,4-diazepanes. Neither Boc nor Cbz is universally superior; their utility is defined by the context of the synthetic route. The Boc group is the preferred choice when the synthetic pathway involves conditions of hydrogenolysis or when a rapid, acid-mediated deprotection is acceptable. Conversely, the Cbz group excels when stability to a broad range of acidic and basic conditions is required, and the molecule is devoid of reducible functionalities, allowing for an exceptionally mild and clean hydrogenolytic deprotection. A thorough analysis of the target molecule and the planned synthetic transformations is the key to leveraging these critical tools to their full potential, ensuring a logical, efficient, and successful synthesis.

References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • StudySmarter. (2023, October 21). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). An Excellent Method for Cbz-Protection of Amines. Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Yields and purities on mono-Boc protection of diamines (1a-9a). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed. Retrieved from [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]

  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides in-depth procedural guidance for the safe handling and disposal of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate. As a trusted partner in your research and development endeavors, we are committed to providing information that ensures the safety of laboratory personnel and compliance with environmental regulations. The protocols outlined herein are grounded in established chemical principles and best practices for hazardous waste management.

Hazard Identification and Safety Profile

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is a heterocyclic compound featuring two acid-labile tert-butyloxycarbonyl (Boc) protecting groups and a lactam functional group within a seven-membered diazepane ring.[1] While specific toxicological data for this exact compound is limited, a comprehensive safety profile can be constructed by examining structurally similar molecules. Related N-Boc protected diazepane derivatives are known to be irritants and potentially corrosive.[2][3][4]

All handling and disposal operations must be conducted inside a certified chemical fume hood. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including, but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • A flame-resistant laboratory coat

The table below summarizes the anticipated hazard classifications based on analogous compounds.[3][4][5]

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.
Serious Eye Damage/IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.
Corrosive/BurnsH314May cause severe skin burns and eye damage.[2][4]

Precautionary measures include avoiding inhalation of dust or vapors, preventing contact with skin and eyes, and ensuring thorough washing after handling.[2] In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[2]

Principles of Chemical Inactivation for Disposal

The primary reactive sites on Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate are the two N-Boc groups. The Boc protecting group is renowned for its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[6][7] This cleavage proceeds via a mechanism that generates a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[8]

The lactam amide bond can also be hydrolyzed, though this typically requires more forcing conditions (stronger acid/base and/or heat) than Boc-group removal.

Therefore, the most chemically sound approach for neutralizing this compound prior to disposal is acid-mediated hydrolysis . This process removes the Boc groups, converting the molecule into a more polar, water-soluble salt, which is more amenable to aqueous waste streams. While this neutralized solution must still be disposed of as hazardous chemical waste, it is in a more stable and less reactive state.

Disposal Workflow and Decision-Making

The appropriate disposal procedure depends on the quantity and form of the waste. The following diagram outlines the decision-making process for selecting the correct protocol.

DisposalWorkflow start Identify Waste Stream (Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate) decision_quantity Is the quantity > 1-2 grams or a bulk solution? start->decision_quantity decision_form Is it pure compound or contaminated materials? decision_quantity->decision_form No protocol_B Protocol B: Chemical Neutralization (Acid Hydrolysis) decision_quantity->protocol_B Yes protocol_A Protocol A: Disposal of Trace Residues & Contaminated Materials decision_form->protocol_A Contaminated (e.g., TLC plates, wipes) protocol_C Protocol C: Direct Disposal of Unreacted Compound decision_form->protocol_C Pure Compound (< 1-2 g) final_disposal Collect in a Labeled, Segregated Hazardous Waste Container protocol_A->final_disposal protocol_B->final_disposal protocol_C->final_disposal

Caption: Decision workflow for selecting the appropriate disposal protocol.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Trace Residues & Contaminated Materials

This protocol is suitable for items with residual amounts of the compound, such as empty vials, contaminated filter paper, or TLC plates.

  • Segregation: Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste bag or container within a fume hood.

  • Rinsing: Rinse emptied glassware that contained the compound with a suitable organic solvent (e.g., acetone or ethanol).

  • Collection: Collect the rinsate in a designated halogen-free organic waste container. Do not pour rinsate down the drain.[9]

  • Final Disposal: The solid waste bag and the liquid waste container must be collected by your institution's certified hazardous waste management service.

Protocol B: Chemical Neutralization for Bulk Quantities (Recommended)

This protocol is the preferred method for quantities exceeding 1-2 grams. It involves the chemical transformation of the compound into a less reactive form.

Causality: The use of strong acid, such as hydrochloric acid (HCl), ensures the complete and rapid removal of the Boc protecting groups.[10] The reaction is performed in a solvent like methanol or dioxane to ensure solubility of the starting material.

Experimental Protocol:

  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar. The flask should be large enough to accommodate the reaction volume without being more than half full.

  • Dissolution: Dissolve the Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate waste in a minimal amount of a suitable solvent (e.g., methanol, dioxane).

  • Acidification: Slowly and carefully add a solution of 4M HCl in dioxane or a 1:1 mixture of concentrated HCl and methanol with stirring. The reaction is exothermic; use an ice bath to control the temperature if necessary. A typical ratio is 5-10 mL of acidic solution per gram of compound.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible. This typically takes 1-4 hours. The deprotected product will be significantly more polar.

  • Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a 10% solution of sodium hydroxide. Be cautious as this will generate CO₂ gas. Ensure the final pH is between 6 and 8.

  • Final Collection: Transfer the neutralized aqueous mixture to a clearly labeled hazardous aqueous waste container. Ensure the label reads "Neutralized Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate waste" and lists all components (water, methanol, sodium chloride, and the deprotected organic compound).

  • Disposal: Arrange for pickup by your institution's hazardous waste disposal service.

Protocol C: Direct Disposal of Unreacted Compound

This method is appropriate for small quantities (< 1-2 grams) of the pure, unreacted compound or when the chemical neutralization protocol is not feasible.

  • Packaging: Ensure the compound is in its original, sealed, and clearly labeled container.[11] If the original container is not available, use a new, clean container that is compatible with the chemical.

  • Labeling: Create a hazardous waste label that clearly identifies the contents: "Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate".

  • Segregation: Place the container in a secondary containment bin designated for non-halogenated organic solid waste.

  • Collection: Arrange for pickup by your institution's certified hazardous waste management service.

Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous reactions in waste containers.

  • Incompatibilities: This compound is incompatible with strong oxidizing agents.[2] Its deprotection products (amines) are incompatible with a wide range of chemicals. Do not mix this waste stream with other reactive waste classes.[12]

  • Container Choice: Use high-density polyethylene (HDPE) or glass containers for collecting both liquid and solid waste.[13]

  • Labeling: All waste containers must be clearly and accurately labeled with their full chemical contents and appropriate hazard warnings. Containers must remain closed at all times except when adding waste.[9]

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate, fostering a culture of safety and environmental responsibility within the laboratory.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet - tert-Butyl 1,4-diazepane-1-carboxylate.
  • TCI Chemicals. (2025). Safety Data Sheet - Di-tert-butyl Dicarbonate.
  • Benchchem. (n.d.). Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - 2,6-Di-tert-butylphenol.
  • Fisher Scientific. (2025). Safety Data Sheet - Di-tert-butyl azodicarboxylate.
  • PubChem. (n.d.). tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Lv, J., et al. (2012). Thermal Decomposition Analysis and Safety Study on Di-tert-butyl Peroxide. Procedia Engineering, 43, 312-317.
  • Aidic. (n.d.). Thermal Decomposition Behavior of di-tert-butyl Peroxide Measured with Differential Adiabatic Calorimeter.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Technion. (n.d.). Chemical Waste Management Guide.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ResearchGate. (2008). Thermal Decomposition of Di-Tert-Butyl Peroxide at High Pressure.
  • University of Minnesota. (2024). Chemical Waste Guidelines. Retrieved from University of Minnesota Health, Safety & Risk Management.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • Reddit. (2023). Why is boc stable to hydrolysis under basic conditions?.
  • UNICAM. (n.d.). Operational Guidelines for the Management of Special Hazardous Waste.
  • Auburn University. (n.d.). Chemical Waste Management Guide.

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A Senior Application Scientist's Guide to Safely Handling Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested protocols for handling Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a thorough hazard assessment based on close structural analogs reveals a consistent profile of risks. The procedures outlined below are synthesized from this data to establish a robust framework of protection, ensuring both personal safety and experimental integrity.

Hazard Assessment: The Rationale Behind a Cautious Approach

The core principle of laboratory safety is understanding the potential hazards of the materials in use. Based on GHS (Globally Harmonized System) classifications of structurally similar diazepane and oxazepane derivatives, we can anticipate the primary risks associated with Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate. The causality is clear: the functional groups present in these molecules are known irritants and can cause significant harm upon contact.

Hazard ClassificationPotential EffectRationale & Representative Analogs
Skin Corrosion / Irritation Causes skin irritation, with potential for severe burns.[1][2]Structurally similar compounds like tert-Butyl 1,4-diazepane-1-carboxylate are classified as causing severe skin burns and irritation.[1][3] This indicates a high likelihood of similar reactivity with skin tissue.
Serious Eye Damage / Irritation Causes serious eye irritation, with potential for severe damage.[1][2]Analogs consistently show warnings for serious eye irritation or damage.[1][2][4] The eyes are particularly vulnerable to chemical insults from this class of compounds.
Respiratory Tract Irritation May cause respiratory irritation if inhaled as dust or aerosol.[1][2]The potential to cause respiratory irritation is a common feature among related compounds, necessitating handling in a controlled environment to prevent inhalation.[1][2][4]

Personal Protective Equipment (PPE): An Essential Barrier

While engineering controls are the first line of defense, a meticulously followed PPE protocol is the ultimate barrier between the researcher and chemical exposure. PPE is not a substitute for working within a certified chemical fume hood, which is mandatory for handling this compound.[3]

Core PPE Requirements
PPE CategorySpecificationJustification
Hand Protection Double-gloving with powder-free, chemical-resistant nitrile gloves.[5][6]The inner glove protects the skin in case the outer glove is breached. The outer glove takes the primary contamination. Powder-free gloves prevent the aerosolization and spread of contaminants.[5][7]
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs.[7]Provides a barrier against accidental spills and splashes. The knit cuffs ensure a secure interface with gloves, leaving no skin exposed.[7]
Eye & Face Protection Chemical splash goggles. A full-face shield should be worn over goggles if there is a significant splash risk.[6]Protects the sensitive mucous membranes of the eyes from direct contact and splashes. Standard safety glasses are insufficient.[6]
Respiratory Protection Work must be conducted in a chemical fume hood. If weighing powder outside of a containment hood, an N-95 respirator is recommended.[6][8]A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[3] A surgical mask is inadequate as it only protects the experiment from the user, not the user from the chemical.[8]
The Logic of a Self-Validating PPE Workflow

The following diagram illustrates the logical flow for donning and doffing PPE. This sequence is designed to minimize cross-contamination, ensuring that contaminants are not transferred to your skin or personal clothing during removal.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At exit of work area) Don1 1. Lab Gown Don2 2. Inner Gloves Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Outer Gloves (over gown cuff) Don3->Don4 Doff1 1. Outer Gloves (Dispose as hazardous waste) Doff2 2. Gown (Roll away from body) Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Inner Gloves (Dispose as hazardous waste) Doff3->Doff4 caption Logical workflow for donning and doffing PPE.

Caption: Logical workflow for donning and doffing PPE.

Operational and Disposal Plan

A safe protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical within the laboratory, from its arrival to its ultimate disposal.

Step-by-Step Handling Protocol

This protocol is designed for a standard operation such as weighing the solid compound for use in a reaction.

  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure a hazardous waste container is readily accessible inside the hood.

  • Don PPE: Follow the donning sequence outlined in the diagram above. The outer gloves must be placed over the cuffs of the gown.[5][7]

  • Handling:

    • Conduct all manipulations of the solid compound exclusively within the chemical fume hood to prevent exposure to dust and vapors.[3]

    • When handling the container, be mindful to avoid actions that could generate dust.[9]

    • Use a spatula or other appropriate tool to transfer the solid.

    • Immediately and tightly seal the container after dispensing the required amount.[10]

  • Post-Handling:

    • Wipe down the spatula and any surfaces within the fume hood that may have been contaminated using a suitable solvent and absorbent pads. Dispose of these materials in the designated hazardous waste container.

    • Seal the hazardous waste container.

  • Doff PPE: Following the doffing sequence, remove PPE before leaving the work area. Dispose of all disposable items (gloves, gown) as hazardous waste.[3]

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][7]

Spill and Emergency Response
SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
Eye Contact Rinse cautiously with water for several minutes, holding the eyelids open. If present, remove contact lenses and continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air and ensure they are comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
Ingestion Rinse the mouth with water. DO NOT induce vomiting. Call a physician or poison control center immediately.[3]
Minor Spill (in fume hood) Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a sealed container for disposal as hazardous waste. Decontaminate the area.
Waste Disposal Protocol

All materials contaminated with Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate must be treated as hazardous waste.

  • Solid Waste: This includes excess reagent, contaminated absorbent materials from spills, and used disposable PPE. It must be collected in a clearly labeled, sealed container.

  • Liquid Waste: Reaction mixtures and solvent rinses should be collected in a separate, clearly labeled, and sealed hazardous waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant, following all local and institutional regulations.[3]

References

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.